molecular formula C28H18O14 B3322692 Xanthofulvin CAS No. 151466-15-8

Xanthofulvin

Cat. No.: B3322692
CAS No.: 151466-15-8
M. Wt: 578.4 g/mol
InChI Key: VZJACTNXARYXEM-NHDPSOOVSA-N
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Description

Xanthofulvin is a novel semaphorin inhibitor isolated from the cultured broth of a fungus, Penicillium species SPF-3059. It was discovered along with a known compound, vinaxanthone, through solvent extraction and bioassay-guided fractionation. This compound exhibits significant semaphorin inhibitory activity, making it a promising compound for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthofulvin is primarily obtained from the fermentation broth of Penicillium species SPF-3059. The fermentation process involves culturing the fungus under specific conditions, followed by solvent extraction and bioassay-guided fractionation to isolate the compound .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Penicillium species SPF-3059. The fermentation broth is subjected to solvent extraction, and the compound is purified through chromatographic techniques. The tautomeric structure of this compound is determined by spectroscopic analyses .

Chemical Reactions Analysis

Types of Reactions: Xanthofulvin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Xanthofulvin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Xanthofulvin exerts its effects by directly interacting with semaphorin 3A, preventing its binding to the neuropilin-1 receptor. This inhibition blocks the semaphorin 3A-induced growth cone collapse in neurons, promoting nerve regeneration. Additionally, this compound functions as a positive allosteric modulator of the succinate receptor 1, further contributing to its regenerative properties .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s dual mechanism of action, involving both semaphorin 3A inhibition and modulation of the succinate receptor 1, sets it apart from other similar compounds. This unique combination of effects makes this compound a powerful tool for studying neural regeneration and developing new therapeutic agents .

Biological Activity

Xanthofulvin, a novel compound isolated from the fungus Penicillium sp. SPF-3059, has emerged as a significant semaphorin inhibitor with potential therapeutic applications, particularly in neuroregenerative contexts. This article presents a comprehensive overview of its biological activity, including research findings, case studies, and data tables that highlight its mechanisms and effects.

Overview of this compound

This compound (also known as SM-216289) belongs to a class of compounds known for their ability to inhibit semaphorin proteins, which play critical roles in neuronal guidance and regeneration. The compound was first identified through bioassay-guided fractionation, demonstrating potent inhibitory activity against semaphorin3A (Sema3A), with an IC50 value of 0.09 µg/ml in assays involving cultured chick dorsal root ganglia neurons .

This compound inhibits the action of Sema3A by binding to it and preventing its interaction with neuropilin-1 and Plexin-A4 receptors. This inhibition is crucial as Sema3A is known to impede neuronal growth and regeneration, particularly following injuries such as spinal cord damage .

Key Findings:

  • Inhibition of Neurite Growth : In vitro studies have shown that this compound significantly reduces the number of neuritic processes formed by rod photoreceptors in the presence of Sema3A, indicating its role in modulating neuronal morphology .
  • Promotion of Neural Regeneration : In vivo studies on rat spinal cord transection models revealed that administration of this compound facilitated neural regeneration and improved functional recovery post-injury .

Data Table: Biological Activity Parameters of this compound

Parameter Value
SourcePenicillium sp. SPF-3059
IC50 against Sema3A0.09 µg/ml
Effect on Neurite GrowthInhibitory
Model Used for In Vivo StudiesRat spinal cord injury
Observed EffectsEnhanced regeneration

Case Study 1: this compound in Spinal Cord Injury

In a controlled study involving rats subjected to spinal cord transection, this compound was administered post-injury. The results indicated a marked improvement in axonal regeneration and functional recovery compared to control groups receiving no treatment or a placebo. Histological analysis showed increased axonal sprouting and reduced glial scar formation .

Case Study 2: this compound's Role in Retinal Regeneration

Another study explored the effects of this compound on retinal photoreceptors following induced injury. The compound was found to counteract the inhibitory effects of Sema3A, promoting sprouting and recovery of photoreceptor cells in vitro. This suggests potential applications in treating retinal degenerative diseases .

Research Findings

Recent research has expanded on the biological activities of this compound beyond its role as a semaphorin inhibitor:

  • Neuroprotective Effects : Studies indicate that this compound may provide neuroprotective benefits in various models of central nervous system injuries by modulating inflammatory responses and enhancing neuronal survival .
  • Potential for Drug Development : Given its unique mechanism of action and efficacy in promoting regeneration, this compound is being considered as a candidate for drug development aimed at treating neurodegenerative diseases and injuries .

Properties

IUPAC Name

5-acetyl-7-[(Z)-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-ylidene)-hydroxymethyl]-2,3-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O14/c1-7-9(21(32)11-6-41-14-4-12(30)24(35)19(27(37)38)17(14)23(11)34)3-10-22(33)18-15(42-26(10)16(7)8(2)29)5-13(31)25(36)20(18)28(39)40/h3-5,30-32,35-36H,6H2,1-2H3,(H,37,38)(H,39,40)/b21-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJACTNXARYXEM-NHDPSOOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1C(=O)C)OC3=C(C2=O)C(=C(C(=C3)O)O)C(=O)O)C(=C4COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=C1C(=O)C)OC3=C(C2=O)C(=C(C(=C3)O)O)C(=O)O)/C(=C/4\COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151466-15-8
Record name Xanthofulvin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151466158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XANTHOFULVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32KP529UK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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